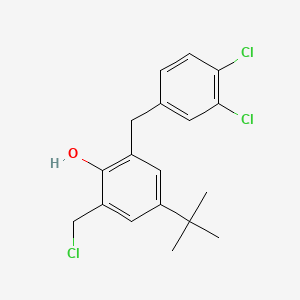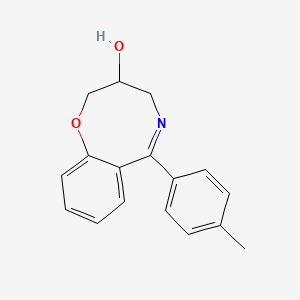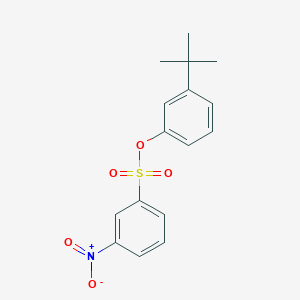
3-Tert-butylphenyl 3-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butylphenyl 3-nitrobenzenesulfonate is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylphenyl 3-nitrobenzenesulfonate typically involves the sulfonation of 3-tert-butylphenol followed by nitration. The process can be summarized as follows:
Sulfonation: 3-tert-butylphenol is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Nitration: The sulfonated intermediate is then treated with a nitrating agent such as a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other suitable reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Tert-butyl alcohol derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Tert-butylphenyl 3-nitrobenzenesulfonate finds applications in several areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-tert-butylphenyl 3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonate group can enhance solubility and reactivity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the nitrobenzenesulfonate moiety.
3-Nitrobenzenesulfonic Acid: Contains the nitrobenzenesulfonate group but lacks the tert-butylphenyl structure.
Tris(4-tert-butylphenyl) Phosphate: Contains multiple tert-butylphenyl groups but differs in its phosphate ester structure.
Uniqueness: 3-Tert-butylphenyl 3-nitrobenzenesulfonate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specific applications where both steric hindrance and functional group reactivity are desired.
Propiedades
Número CAS |
25238-17-9 |
|---|---|
Fórmula molecular |
C16H17NO5S |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
(3-tert-butylphenyl) 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H17NO5S/c1-16(2,3)12-6-4-8-14(10-12)22-23(20,21)15-9-5-7-13(11-15)17(18)19/h4-11H,1-3H3 |
Clave InChI |
DWZWWIIRIWQBRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


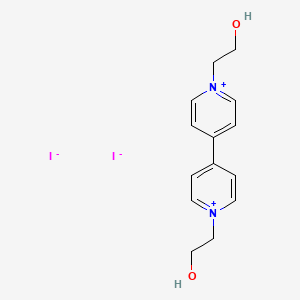
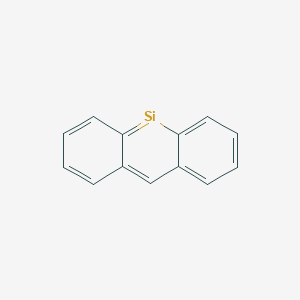
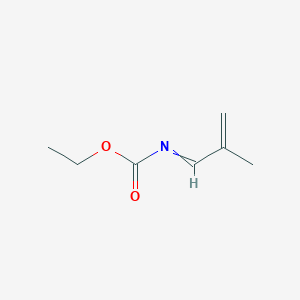
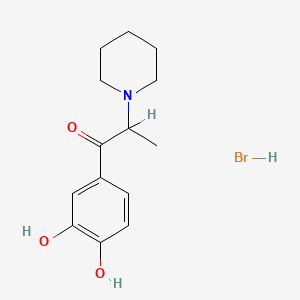
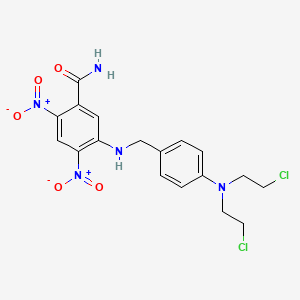

![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)
![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)

![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)
